4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline
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Overview
Description
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline is a synthetic organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of fluorine and methoxy groups in the compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually include a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Fluorobenzyl)-6,7-dimethoxyisoquinoline
- 3-Fluorobenzyl chloride
- 4-Fluorobenzyl isocyanate
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61190-19-0 |
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Molecular Formula |
C18H16FNO2 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16FNO2/c1-21-17-8-14-11-20-10-13(16(14)9-18(17)22-2)6-12-4-3-5-15(19)7-12/h3-5,7-11H,6H2,1-2H3 |
InChI Key |
BJCJVRNFTJXZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=CC=C3)F)OC |
Origin of Product |
United States |
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